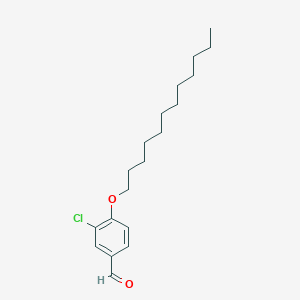

3-Chloro-4-(dodecyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

102657-71-6 |

|---|---|

Molecular Formula |

C19H29ClO2 |

Molecular Weight |

324.9 g/mol |

IUPAC Name |

3-chloro-4-dodecoxybenzaldehyde |

InChI |

InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19-13-12-17(16-21)15-18(19)20/h12-13,15-16H,2-11,14H2,1H3 |

InChI Key |

NBJWSARBVCFWAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Dodecyloxy Benzaldehyde

Precursor Identification and Sourcing Strategies

Synthesis of 3-Chloro-4-hydroxybenzaldehyde (B1581250) Intermediates

Several methods have been established for the synthesis of 3-Chloro-4-hydroxybenzaldehyde. One common approach involves the selective chlorination of 4-hydroxybenzaldehyde. This method requires careful control of the reaction conditions to ensure the chlorine atom is introduced at the desired position (ortho to the hydroxyl group and meta to the aldehyde group).

Another industrially relevant method is the oxidation of 3-chloro-p-cresol derivatives. This process utilizes oxygen or oxygen-containing gases in the presence of a base and a cobalt catalyst to convert the methyl group of the cresol (B1669610) into an aldehyde.

Furthermore, 3-Chloro-4-hydroxybenzaldehyde can be prepared from o-chlorophenol through a process that first yields a mixture of 3-chloro-2-hydroxybenzaldehyde (B16314) and 3-chloro-4-hydroxybenzaldehyde, from which the desired isomer can be separated. prepchem.com

The choice of synthetic route for the precursor often depends on factors such as the availability of starting materials, scalability, and desired purity.

| Precursor Synthesis Method | Starting Material | Key Reagents/Conditions |

| Direct Chlorination | 4-Hydroxybenzaldehyde | Chlorinating agent |

| Oxidation | 3-Chloro-p-cresol | Oxygen/air, base, cobalt catalyst |

| From o-Chlorophenol | o-Chlorophenol | Sodium hydroxide (B78521), chloroform, steam distillation prepchem.com |

Alkylation Agents and Reaction Environment Considerations

The introduction of the dodecyl group is achieved through an alkylation reaction. The most common alkylating agents for this purpose are dodecyl halides, such as 1-bromododecane (B92323) or 1-chlorododecane. rsc.org The choice between the bromide and chloride depends on factors like reactivity and cost, with bromides generally being more reactive.

The reaction environment plays a crucial role in the success of the alkylation. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. pharmaxchange.info Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH). rsc.org

The selection of a suitable solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can dissolve both the phenoxide salt and the alkyl halide, facilitating the reaction. rsc.orgpharmaxchange.info In some cases, the reaction can be performed in a biphasic system with a phase transfer catalyst to facilitate the interaction between the reactants.

O-Alkylation Reaction Mechanisms and Optimization

The key transformation in the synthesis of 3-Chloro-4-(dodecyloxy)benzaldehyde is the O-alkylation of the phenolic hydroxyl group. Understanding the reaction mechanism and optimizing the conditions are essential for maximizing the yield and purity of the final product.

Williamson Ether Synthesis Approach for Dodecyloxy Group Introduction

The most widely used method for this O-alkylation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide from the alkylating agent (dodecyl halide) by the phenoxide ion generated from 3-Chloro-4-hydroxybenzaldehyde. masterorganicchemistry.com

The reaction proceeds in two conceptual steps:

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde, forming a phenoxide anion. youtube.com This anion is a much stronger nucleophile than the neutral phenol. masterorganicchemistry.com

Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the dodecyl halide and displacing the halide ion to form the ether linkage. masterorganicchemistry.comyoutube.com

For this SN2 reaction to be efficient, primary alkyl halides like 1-bromododecane are preferred, as they are less sterically hindered. masterorganicchemistry.comyoutube.com

Catalytic Systems and Solvation Effects in Reaction Efficiency

While not always strictly catalytic in the traditional sense, certain reagents can significantly enhance the rate and efficiency of the Williamson ether synthesis. Phase transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers (e.g., 18-crown-6), can be employed to transport the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. rsc.org This is particularly useful when using inorganic bases like potassium carbonate.

The choice of solvent has a profound impact on the reaction. pharmaxchange.info Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are effective because they solvate the cation of the phenoxide salt without strongly solvating the phenoxide anion, leaving it more available to act as a nucleophile. researchgate.net Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity and potentially leading to competing C-alkylation. pharmaxchange.info

| Parameter | Effect on Reaction |

| Catalyst | Phase transfer catalysts can increase reaction rates in biphasic systems. rsc.org |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation. pharmaxchange.info |

Control of Reaction Parameters for Yield and Purity Enhancement

To achieve a high yield and purity of this compound, several reaction parameters must be carefully controlled:

Temperature: The reaction temperature influences the reaction rate. Elevated temperatures, often in the range of 80-120 °C, are typically used to drive the reaction to completion in a reasonable timeframe. rsc.orgnih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product.

Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in incomplete conversion, while prolonged reaction times may increase the formation of byproducts. A typical reaction time can be several hours. rsc.org

Stoichiometry of Reactants: The molar ratio of the reactants is crucial. A slight excess of the alkylating agent (dodecyl halide) is often used to ensure complete conversion of the 3-Chloro-4-hydroxybenzaldehyde. The amount of base should be sufficient to deprotonate the phenol, with at least one equivalent being necessary.

Following the reaction, the crude product is typically purified using techniques such as extraction, washing, and recrystallization or column chromatography to obtain this compound of high purity. rsc.orgguidechem.com

Purification Techniques and Strategies

The isolation and purification of this compound from reaction mixtures are critical steps to ensure the high purity required for its subsequent applications. The primary methods employed are chromatographic separations and recrystallization or precipitation techniques.

Chromatographic Separations for Compound Isolation

Chromatographic techniques are powerful tools for separating the target compound from unreacted starting materials, byproducts, and other impurities.

Column Chromatography: This is a widely used method for the purification of substituted benzaldehydes. While specific conditions for this compound are not extensively detailed in the provided search results, the purification of a similar compound, 4-(dodecyloxy)benzaldehyde (B1329838), is achieved using column chromatography. This suggests that a similar approach would be effective for its chlorinated analogue. The general procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system, likely a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is then used to elute the compounds. The polarity of the eluent is often gradually increased to separate the components based on their differential adsorption to the stationary phase. For instance, in the synthesis of a related compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, flash chromatography with a silica gel stationary phase and a 10% ethyl acetate in hexanes mobile phase was used for purification. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for isolating small quantities of high-purity material, reverse-phase HPLC (RP-HPLC) is a suitable technique. A method for analyzing 3-chlorobenzaldehyde (B42229) uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.govgoogle.com In the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, TLC on silica gel plates was used to visualize the separation of components. nih.gov

| Technique | Stationary Phase | Mobile Phase (Example) | Application |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Preparative purification |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | Analytical and preparative separation |

| TLC | Silica Gel 60 F254 | Hexanes/Ethyl Acetate | Reaction monitoring, solvent system determination |

Recrystallization and Precipitation Methods

Recrystallization and precipitation are common techniques for purifying solid organic compounds.

Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For instance, in the synthesis of a related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, the final product was recrystallized from ethanol (B145695) to obtain a white solid. google.com Similarly, 3,5-diiodosalicylic acid, an intermediate in another synthesis, was purified by crystallization from ethanol. nih.gov While specific details for this compound are not provided, a similar approach using a suitable solvent like ethanol or a hydrocarbon solvent could be employed.

Precipitation: This technique involves the formation of a solid product from a solution. This can be achieved by changing the solvent composition to decrease the solubility of the desired compound or by cooling the solution. In one synthetic procedure for a related compound, after the reaction, the mixture was poured into cold water with ice, leading to the precipitation of the product. rsc.org In another example, after a reaction to form 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, the addition of aqueous NaOH caused a precipitate to form, which was then filtered and washed. nih.gov

| Technique | Principle | Example Solvent/Method | Outcome |

| Recrystallization | Differential solubility at varying temperatures | Ethanol nih.govgoogle.com | High-purity crystalline solid |

| Precipitation | Decreased solubility by solvent addition or cooling | Pouring into cold water rsc.org | Isolation of solid product |

Reactivity and Derivatization Pathways of 3 Chloro 4 Dodecyloxy Benzaldehyde

Aldehyde Group Functionalization

The aldehyde group is a highly reactive functional group that readily undergoes a variety of transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 3-Chloro-4-(dodecyloxy)benzaldehyde can be oxidized to the corresponding carboxylic acid, 3-chloro-4-(dodecyloxy)benzoic acid. This transformation is a common and fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not prevalent in the searched literature, the oxidation of similar benzaldehyde (B42025) derivatives is well-established. For instance, 4-(dodecyloxy)benzaldehyde (B1329838) can be oxidized to form the corresponding carboxylic acid.

Standard oxidizing agents can be employed for this purpose. The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous solution, followed by acidification |

| Jones reagent (CrO3 in H2SO4/acetone) | Acidic conditions, acetone (B3395972) as solvent |

| Tollens' reagent ([Ag(NH3)2]+) | Mild, basic conditions, often used as a qualitative test |

| Pinnick oxidation (NaClO2, NaH2PO4) | Mild, selective for aldehydes |

The resulting 3-chloro-4-(dodecyloxy)benzoic acid is a valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives, further expanding the synthetic utility of the parent aldehyde.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-chloro-4-(dodecyloxy)phenyl)methanol. This reduction is a fundamental transformation that converts the electrophilic aldehyde into a nucleophilic alcohol. Similar to oxidation, the reduction of 4-(dodecyloxy)benzaldehyde to its corresponding alcohol is a known transformation.

A variety of reducing agents can accomplish this conversion, with the choice often dictated by selectivity and reaction scale.

| Reducing Agent | Typical Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH4) | Protic solvents (e.g., ethanol (B145695), methanol), mild conditions |

| Lithium aluminum hydride (LiAlH4) | Aprotic ether solvents (e.g., diethyl ether, THF), highly reactive |

| Catalytic hydrogenation (H2, catalyst) | Metal catalyst (e.g., Pd, Pt, Ni), requires pressure |

The product, (3-chloro-4-(dodecyloxy)phenyl)methanol, can serve as a precursor for the synthesis of ethers, esters, and halides, providing another pathway for derivatization.

Condensation Reactions with Amines and Other Nucleophiles (e.g., Schiff Base Formation)

The aldehyde group of this compound is electrophilic and susceptible to attack by nucleophiles, most notably primary amines, to form imines, commonly known as Schiff bases. nih.govnih.gov This condensation reaction involves the formation of a carbon-nitrogen double bond and is often catalyzed by acid.

The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities into a molecule. nih.gov These compounds are of significant interest due to their wide range of applications. The reaction between an aldehyde and a primary amine is typically reversible and driven to completion by the removal of water.

A study on the synthesis of a novel Schiff base involved the reaction of 2-chlorobenzaldehyde (B119727) with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. nih.gov Similarly, the reaction of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde with various anilines has been reported to yield a series of Schiff bases. researchgate.net While a specific example with this compound was not found, the general reactivity is applicable.

Aromatic Ring Functionalization

The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further functionalization. The chloro group is an ortho-, para-directing deactivator, while the dodecyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The interplay of these two groups will determine the position of incoming electrophiles.

Electrophilic Aromatic Substitution Strategies (e.g., Halogenation, Nitration)

Further substitution on the aromatic ring is influenced by the existing substituents. The dodecyloxy group is an activating group, directing incoming electrophiles to the ortho and para positions relative to it. The chloro group is a deactivating group but also directs ortho and para. In this compound, the positions ortho to the activating dodecyloxy group are position 5 (also meta to the chloro group) and position 3 (already occupied by the chloro group). The position para to the dodecyloxy group is occupied by the aldehyde. Therefore, electrophilic substitution is most likely to occur at position 5.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., Br, Cl) onto the ring.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions can be complex with substituted benzenes.

Nucleophilic Aromatic Substitution on the Chloro-Substituted Benzene Ring

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is generally less common than electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the chloro atom is the leaving group. The aldehyde group at the para position is an electron-withdrawing group, which can help to activate the ring towards nucleophilic attack. youtube.com The dodecyloxy group at the meta position to the chlorine has a less significant electronic effect on the reaction. libretexts.org

The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. libretexts.org In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

Potential nucleophiles for this reaction include alkoxides, amines, and thiols. The feasibility and rate of the reaction would depend on the strength of the nucleophile and the reaction conditions. In some cases, particularly with unactivated aryl halides, harsh conditions of high temperature and pressure may be required, and the reaction can proceed through a benzyne (B1209423) intermediate. stackexchange.com

Alkyl Chain Modifications

Terminal Alkyl Chain Derivatization

While direct functionalization of the terminal methyl group of the dodecyl chain in this compound is not extensively documented in dedicated studies, established synthetic strategies for the terminal functionalization of long alkyl chains can be applied. A common and effective approach involves the synthesis of the molecule from a pre-functionalized alkyl halide.

A plausible and widely utilized method is the Williamson ether synthesis. francis-press.combyjus.commasterorganicchemistry.comwikipedia.org This reaction would involve the coupling of 3-chloro-4-hydroxybenzaldehyde (B1581250) with a 1,12-dihalododecane, such as 1,12-dibromododecane. This approach introduces a reactive halide at the terminal position of the dodecyl chain, which can then serve as a handle for a variety of subsequent nucleophilic substitution reactions.

For instance, the resulting 3-chloro-4-(12-bromododecyloxy)benzaldehyde can be converted into a range of derivatives. Reaction with sodium azide (B81097) would yield the corresponding terminal azide, which can be further transformed into an amine via reduction. Similarly, reaction with sodium cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. The terminal bromide can also be converted to a thiol or an alcohol through reaction with sodium hydrosulfide (B80085) or a hydroxide (B78521) source, respectively.

The table below illustrates some potential terminal derivatization pathways starting from the hypothetical, yet synthetically accessible, 3-chloro-4-(12-bromododecyloxy)benzaldehyde.

| Starting Material | Reagent | Product | Functional Group Transformation |

| 3-Chloro-4-(12-bromododecyloxy)benzaldehyde | Sodium Azide (NaN₃) | 3-Chloro-4-(12-azidododecyloxy)benzaldehyde | Bromide to Azide |

| 3-Chloro-4-(12-bromododecyloxy)benzaldehyde | Sodium Cyanide (NaCN) | 3-Chloro-4-(13-cyano-dodecyloxy)benzaldehyde | Bromide to Nitrile |

| 3-Chloro-4-(12-bromododecyloxy)benzaldehyde | Sodium Hydroxide (NaOH) | 3-Chloro-4-(12-hydroxydodecyloxy)benzaldehyde | Bromide to Alcohol |

| 3-Chloro-4-(12-bromododecyloxy)benzaldehyde | Sodium Hydrosulfide (NaSH) | 3-Chloro-4-(12-mercaptododecyloxy)benzaldehyde | Bromide to Thiol |

These terminal functional groups open up a vast chemical space for further derivatization, allowing for the attachment of more complex moieties, polymers, or for surface immobilization, thereby significantly altering the physicochemical properties of the parent molecule.

Exploration of Chain Length Variation Effects on Chemical Transformations

Steric Effects: The primary influence of increasing the alkyl chain length is an increase in steric hindrance. learncbse.in While the dodecyl chain is relatively remote from the aldehyde functional group, its flexibility allows it to fold back and potentially shield the reaction center, particularly in solution. This steric hindrance could hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of reaction. This effect would be more pronounced with bulkier nucleophiles.

The table below summarizes the expected qualitative effects of increasing the alkyl chain length on the reactivity of 3-chloro-4-alkoxybenzaldehydes in common aldehyde reactions.

| Reaction Type | Expected Effect of Increased Chain Length | Rationale |

| Nucleophilic Addition | Slight to moderate decrease in reaction rate | Increased steric hindrance around the reaction center. |

| Oxidation to Carboxylic Acid | Minimal effect | The reaction occurs at the aldehyde C-H bond, which is relatively exposed. |

| Reductive Amination | Slight to moderate decrease in reaction rate | Steric hindrance may affect the formation of the intermediate imine/enamine. |

| Wittig Reaction | Moderate decrease in reaction rate | The approach of the relatively bulky ylide nucleophile would be sensitive to steric hindrance. |

It is important to note that these are generalized predictions. The actual magnitude of the effect of chain length on reactivity would depend on the specific reaction conditions, including the solvent and the nature of the other reactants. For example, in a non-polar solvent, the long alkyl chain might be more likely to coil back and sterically hinder the aldehyde group, whereas in a polar solvent, the chain might be more extended.

Applications in Advanced Material Science: Liquid Crystalline Systems

Incorporation of 3-Chloro-4-(dodecyloxy)benzaldehyde into Mesogenic Scaffolds

The aldehyde functional group of this compound is a versatile handle for constructing larger, more complex liquid crystalline molecules. Through condensation reactions, typically with amino-functionalized compounds, it allows for the formation of imine (Schiff base) linkages, which are widely used to connect different aromatic rings in mesogenic structures. This approach facilitates the creation of both calamitic (rod-like) and non-conventional, such as bent-core, liquid crystals.

Bent-core, or "banana-shaped," liquid crystals are a fascinating class of materials known for their ability to form polar and chiral structures from achiral molecules. aps.org The synthesis of such molecules can be envisaged using this compound as one of the "arms" of the bent structure. A common strategy involves the condensation of two equivalents of the aldehyde with a centrally substituted diamine, such as those derived from resorcinol (B1680541) or isophthalic acid. mdpi.comresearchgate.net For instance, the reaction of 1,3-diaminobenzene or its derivatives with this compound would lead to a V-shaped molecule. The presence of the long dodecyloxy chains at the ends of the molecule promotes the formation of mesophases, while the lateral chloro group can influence the packing and tilt of the molecules within the layers, potentially leading to complex and switchable mesophases. aps.org

The creation of multi-ring mesogenic units is a fundamental approach to enhance the thermal stability and anisotropy of liquid crystals. This compound is an ideal starting material for this purpose. Through Schiff base formation with various aromatic amines, a wide array of multi-ring systems can be synthesized. For example, condensation with 4-aminobenzoic acid derivatives can introduce an additional phenyl ring and an ester linkage, further elongating the molecular structure. thescipub.comresearchgate.net A representative synthetic route would involve the reaction of this compound with an amino-functionalized core, which could itself be a multi-ring system. This modular approach allows for the systematic variation of the molecular structure to fine-tune the mesomorphic properties.

A general synthetic scheme for preparing a three-ring Schiff base ester incorporating the this compound moiety is as follows:

Esterification of 4-hydroxyaniline with a suitable benzoic acid to form a 4-aminophenyl benzoate (B1203000) derivative.

Condensation of the resulting amine with this compound in the presence of an acid catalyst to yield the final three-ring mesogenic compound.

This synthetic versatility allows for the creation of extensive homologous series to study structure-property relationships in detail. thescipub.comresearchgate.net

Influence of the this compound Substructure on Mesophase Behavior

In thermotropic liquid crystals, the transition temperatures and the nature of the mesophases are highly sensitive to molecular structure. For calamitic liquid crystals derived from this compound, several key structure-property relationships can be identified:

Effect of the Dodecyloxy Chain: The long, flexible dodecyloxy chain promotes the formation of smectic phases due to the micro-segregation of the aliphatic and aromatic parts of the molecules. researchgate.net This leads to the formation of layered structures (smectic phases) in addition to or instead of the less ordered nematic phase. Longer alkoxy chains generally stabilize smectic phases and can lead to a decrease in the clearing point (the transition from the liquid crystalline to the isotropic liquid phase).

Influence of the Lateral Chloro Group: The lateral chloro substituent increases the breadth of the molecule, which can disrupt the parallel packing of the mesogens. derpharmachemica.com This often leads to a depression of the melting point and a reduction in the thermal stability of the mesophases. However, the polar nature of the C-Cl bond also increases the lateral intermolecular interactions, which can favor the formation of smectic phases over nematic phases. thescipub.comnycu.edu.tw

The following table illustrates the typical effect of increasing the alkoxy chain length on the mesomorphic properties of a homologous series of Schiff base esters with a terminal chloro group.

| Compound (nClBA series) | Alkyl Chain Length (n) | Transition Temperatures (°C) | Mesophases Observed |

|---|---|---|---|

| 6ClAB | 6 | Cr 85.0 (SmB 78.0) SmA 86.0 I | Monotropic SmA, SmB |

| 8ClAB | 8 | Cr 82.0 SmA 93.0 I | Enantiotropic SmA |

| 10ClAB | 10 | Cr 84.0 SmA 96.0 I | Enantiotropic SmA |

| 12ClAB | 12 | Cr 87.0 SmA 98.0 I | Enantiotropic SmA |

| 14ClAB | 14 | Cr 90.0 SmA 99.0 I | Enantiotropic SmA |

| 16ClAB | 16 | Cr 92.0 SmA 100.0 I | Enantiotropic SmA |

Data adapted from a study on 4-chlorobenzylidene-4'-n-alkanoyloxyanilines (nClBA), which are structurally related to potential derivatives of this compound. researchgate.net The table shows that longer alkyl chains favor the formation of enantiotropic smectic A phases.

The balance between attractive forces, which favor ordered phases, and thermal energy, which promotes disorder, dictates the type of mesophase formed. The long dodecyloxy chain in molecules derived from this compound significantly enhances the van der Waals interactions between the aliphatic tails, promoting the formation of layered smectic phases. The presence of the lateral chloro group can further influence the packing within these layers, potentially leading to tilted smectic phases (like Smectic C) due to steric hindrance and dipolar interactions. nycu.edu.tw In many homologous series, a transition from nematic to smectic phases is observed as the terminal alkyl chain length increases, and the dodecyloxy group firmly places derivatives of this compound in the smectic-forming category. researchgate.net

The presence of polar substituents is a key strategy for inducing polar order in liquid crystals, which is essential for applications in ferroelectric and piezoelectric devices. The this compound moiety possesses two such groups: the chloro substituent and the ether linkage of the dodecyloxy group.

In bent-core systems synthesized from this aldehyde, the combination of the bent shape and the polar substituents almost guarantees the formation of polar mesophases. The close packing of the bent molecules can lead to a spontaneous polarization of the layers, giving rise to a range of switchable and chiral mesophases, even from achiral molecules. aps.org The specific influence of the chloro and dodecyloxy groups on the direction and magnitude of this spontaneous polarization is an active area of research, with the potential to create materials with novel electro-optical effects.

Spectroscopic and Analytical Methodologies for Compound Characterization and Derivative Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Chloro-4-(dodecyloxy)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals can be predicted based on its constituent parts. The aldehydic proton (-CHO) is expected to appear as a singlet at a downfield chemical shift, typically around 9.9-10.1 ppm. The aromatic protons on the benzene (B151609) ring will exhibit a specific splitting pattern due to their substitution. The proton at the C5 position is expected to be a doublet, the proton at C2 a singlet-like signal, and the proton at C6 a doublet of doublets. The dodecyloxy chain will show a characteristic triplet for the methylene (B1212753) group attached to the oxygen atom (-O-CH₂-), a large multiplet for the subsequent ten methylene units, and a terminal methyl group (-CH₃) appearing as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield (around 190-193 ppm) rsc.org. The aromatic carbons will have distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating dodecyloxy group. The carbons of the long alkyl chain will appear in the upfield region of the spectrum (typically 14-70 ppm) researchgate.net.

Predicted NMR Data for this compound Data is predicted based on analogous compounds like 3-chloro-4-hydroxybenzaldehyde (B1581250) and dodecyl ethers.

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| -CHO | 9.95 (s, 1H) | 191.0 |

| Ar-H (C2) | 7.85 (d) | 130.5 |

| Ar-H (C6) | 7.70 (dd) | 128.0 |

| Ar-H (C5) | 7.10 (d) | 112.0 |

| -O-CH₂ -(CH₂)₁₀CH₃ | 4.10 (t, 2H) | 69.5 |

| -O-CH₂-CH₂ -(CH₂)₉CH₃ | 1.85 (m, 2H) | 31.9 |

| -(CH₂)₉- | 1.50-1.20 (m, 18H) | 29.6-22.7 |

| -CH₃ | 0.88 (t, 3H) | 14.1 |

| Ar-C (quaternary) | - | 160.0, 135.0, 125.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features.

The most prominent peak is the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹ researchgate.net. The presence of the long dodecyloxy chain is confirmed by C-H stretching vibrations of the methylene and methyl groups, which appear between 2850 and 3000 cm⁻¹ researchgate.net. The aromatic nature of the compound is indicated by C=C stretching vibrations within the ring (around 1500-1600 cm⁻¹) and C-H stretching above 3000 cm⁻¹. The ether linkage (Ar-O-C) gives rise to a characteristic strong stretching band, usually around 1250-1260 cm⁻¹. Finally, the C-Cl bond shows a stretching vibration in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Aldehyde C-H | Stretch | 2720-2820 | Medium |

| Aldehyde C=O | Stretch | 1685-1705 | Strong |

| Aromatic C=C | Stretch | 1580-1600 | Medium |

| Aromatic Ether (Ar-O) | Asymmetric Stretch | 1250-1260 | Strong |

| C-Cl | Stretch | 700-800 | Medium-Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula is C₁₉H₂₉ClO₂, giving a molecular weight of approximately 324.89 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to this mass. A key diagnostic feature is the presence of an [M+2]⁺ peak, with an intensity approximately one-third that of the [M]⁺ peak miamioh.edu. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern provides structural confirmation. Common fragmentation pathways for such molecules include:

Loss of the formyl radical (-CHO): Leading to an [M-29]⁺ ion.

Alpha-cleavage of the ether: Cleavage of the dodecyl chain at the C-O bond.

Cleavage within the alkyl chain: Producing a series of fragment ions separated by 14 mass units (-CH₂-).

Loss of the entire dodecyloxy chain.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 324/326 | [C₁₉H₂₉ClO₂]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |

| 295/297 | [C₁₈H₂₈ClO₂]⁺ | Loss of -CHO |

| 155/157 | [C₇H₄ClO]⁺ | Cleavage of the ether bond |

| 121 | [C₇H₅O₂]⁺ | Base peak in p-dodecyloxybenzaldehyde nist.gov |

Thermal Analysis Techniques for Phase Transition Studies of Derived Materials

This compound can serve as a precursor for more complex molecules, such as Schiff bases, which are known to exhibit liquid crystalline properties nih.govnih.gov. Thermal analysis techniques are essential for characterizing the phase transitions of these derived materials.

Differential Scanning Calorimetry (DSC) for Thermal Event Mapping

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal behavior of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature. In a typical DSC thermogram for a Schiff base derivative, endothermic peaks upon heating correspond to phase transitions, such as the transition from a crystalline solid to a liquid crystalline phase (melting) and from a liquid crystalline phase to an isotropic liquid (clearing) researchgate.net. The temperatures of these peaks define the operational range of the liquid crystal mesophase, while the area under the peaks corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is a qualitative technique used to identify the specific type of liquid crystal phase (mesophase). When a liquid crystalline sample is viewed between crossed polarizers, it appears birefringent, and each type of mesophase exhibits a characteristic optical texture researchgate.net. For example, a nematic phase might show a "Schlieren" or "marbled" texture, while smectic phases often display "focal-conic" or "fan-shaped" textures nih.govresearchgate.net. By observing these textures during heating and cooling cycles on a hot stage, the phase transition temperatures identified by DSC can be visually confirmed and the mesophases identified.

Powder X-Ray Diffraction (PXRD) for Crystalline and Mesophase Structure Determination

Powder X-Ray Diffraction (PXRD) provides detailed information about the arrangement of molecules in both crystalline and liquid crystalline states. In the crystalline solid phase, PXRD patterns show numerous sharp diffraction peaks, indicating a high degree of three-dimensional order. In the nematic liquid crystal phase, the pattern typically shows only a diffuse halo at a wide angle, indicating short-range positional order but long-range orientational order. For the more ordered smectic phases, PXRD is particularly valuable. It will show a sharp peak at a small angle, which corresponds to the layer spacing (d-spacing) of the smectic phase, along with the diffuse wide-angle halo, confirming the liquid-like arrangement of molecules within the layers nih.gov. This allows for the precise determination of the structural organization within the mesophase.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry, employed to determine the elemental composition of a chemical compound. This process is fundamental for validating the empirical formula of a newly synthesized or isolated substance, such as this compound. By precisely measuring the weight percentages of the constituent elements—typically carbon (C), hydrogen (H), and in this case, chlorine (Cl)—these experimental values can be compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental integrity and supports the assigned chemical structure.

The molecular formula for this compound is C₁₉H₂₉ClO₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 324.89 g/mol .

The theoretical percentage of each element is determined by the following formulas:

%C = (Number of C atoms × Atomic weight of C) / Molecular weight of compound × 100

%H = (Number of H atoms × Atomic weight of H) / Molecular weight of compound × 100

%Cl = (Number of Cl atoms × Atomic weight of Cl) / Molecular weight of compound × 100

%O = (Number of O atoms × Atomic weight of O) / Molecular weight of compound × 100

In a typical experimental procedure, a small, precisely weighed sample of the compound undergoes high-temperature combustion in a specialized instrument known as an elemental analyzer. This combustion process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then passed through a series of detectors that quantify their amounts, from which the original percentages of carbon and hydrogen in the sample are calculated. The percentage of chlorine is determined through methods such as titration or ion chromatography after decomposition of the compound.

The comparison between the calculated theoretical values and the data obtained from experimental analysis serves as a critical checkpoint for chemists. A significant deviation between these values might indicate the presence of impurities, residual solvent, or an incorrect structural assignment. For this compound, the expected values provide a benchmark for its characterization.

Below is a data table presenting the calculated elemental composition for this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count in Molecule | Total Weight Contribution (u) | Percentage (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 70.24 |

| Hydrogen | H | 1.008 | 29 | 29.232 | 9.00 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.91 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.85 |

| Total | 324.892 | 100.00 |

Computational and Theoretical Studies on 3 Chloro 4 Dodecyloxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of 3-Chloro-4-(dodecyloxy)benzaldehyde. These calculations optimize the molecular geometry by finding the lowest energy arrangement of its atoms.

The process typically involves selecting a basis set, such as 6-31G* or 6-311++G(d,p), which mathematically describes the atomic orbitals. The choice of the functional, like B3LYP, is also critical as it approximates the exchange-correlation energy within the DFT framework. nih.govnih.gov The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | ||

| C-Cl | 1.74 | ||

| C-O (ether) | 1.37 | ||

| O-C (alkyl) | 1.43 | ||

| C-C-O (aldehyde) | 124.5 | ||

| C-C-Cl | 119.8 | ||

| C-C-O (ether) | 125.2 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups as determined by DFT calculations on related molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich dodecyloxy group and the benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde (B42025) group. The chloro substituent also influences the electronic distribution through its inductive and resonance effects. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Note: These values are representative and would be formally determined using methods like DFT (e.g., B3LYP/6-31G(d,p)).

The analysis of HOMO and LUMO can also provide insights into charge transfer possibilities within the molecule, which is particularly relevant for understanding its behavior in derived materials like Schiff bases or liquid crystals. conicet.gov.arresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-Cl stretching, C-O stretching of the ether linkage, and various vibrations of the aromatic ring and the aliphatic dodecyl chain. researchgate.net Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide a detailed assignment of the observed vibrational bands.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. conicet.gov.ar The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, the transitions would involve the π-system of the benzene ring and the non-bonding electrons of the oxygen and chlorine atoms.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Derived Materials

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This is particularly important for understanding the properties of materials derived from this compound, such as liquid crystals.

MD simulations can provide detailed insights into:

Conformational Analysis: The long and flexible dodecyloxy chain can adopt numerous conformations. MD simulations can explore the conformational landscape and determine the most populated conformations at a given temperature.

Intermolecular Interactions: In a condensed phase, molecules of this compound and its derivatives interact through van der Waals forces, dipole-dipole interactions, and potentially π-π stacking of the benzene rings. MD simulations can quantify these interactions and reveal how they lead to the formation of ordered structures. mdpi.com

Phase Behavior: By simulating the system at different temperatures, MD can help predict the phase transitions, such as from a crystalline solid to a liquid crystalline phase or an isotropic liquid. This is crucial for designing materials with specific mesophase properties.

Theoretical Insights into the Influence of the Chloro- and Dodecyloxy Substituents on Molecular Packing and Mesophase Stability

The specific substituents on the benzaldehyde core, namely the chloro and dodecyloxy groups, play a critical role in determining the molecular packing and the stability of any resulting liquid crystalline phases (mesophases).

Influence of the Chloro Substituent: The chloro group is a bulky and polar substituent. Its presence can have several effects:

Steric Hindrance: The size of the chlorine atom can disrupt the ideal packing of the molecules, which may lower the melting point and affect the type of mesophase formed. mdpi.com Studies on similar liquid crystalline compounds have shown that lateral substituents can reduce the ordering of mesophases. mdpi.comrsc.org

Polarizability: The polarizable nature of the chlorine atom can increase intermolecular attractions, which in some cases can enhance the stability of the mesophase. mdpi.com

Influence of the Dodecyloxy Substituent: The long, flexible dodecyloxy chain is a key feature for promoting liquid crystallinity.

Micro-segregation: In the liquid crystalline state, the flexible dodecyloxy chains tend to segregate from the rigid aromatic cores. This micro-segregation helps in the formation of layered structures, such as the smectic A phase.

Chain Length: The length of the alkoxy chain is a critical parameter. Longer chains generally favor the formation of more ordered smectic phases over nematic phases and tend to increase the thermal stability of the mesophase. dntb.gov.ua

Theoretical studies, combining quantum chemical calculations on single molecules with MD simulations of bulk systems, can thus provide a comprehensive understanding of how the interplay between the chloro and dodecyloxy substituents governs the self-assembly, molecular packing, and ultimately the mesophase behavior of materials derived from this compound. mdpi.com

Future Research Directions and Unexplored Potential

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Current synthetic strategies for alkoxy-substituted benzaldehydes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. rjpn.orggoogle.com Future research should focus on developing more sustainable and efficient synthetic pathways.

Green chemistry principles offer a roadmap for this endeavor. rjpn.org For instance, exploring catalytic methods that utilize environmentally benign oxidants like molecular oxygen could revolutionize the synthesis of such aldehydes. innoget.com Photo-organocatalytic methods, which use light and an organic catalyst, present a mild and highly efficient alternative for related transformations and could be adapted for this specific molecule. rsc.org Another promising avenue is the development of one-pot procedures, such as a reduction/cross-coupling sequence starting from more accessible precursors, which can significantly improve process efficiency by minimizing intermediate isolation steps. acs.orgrug.nl Electrosynthesis, a technique gaining traction for its sustainability, could provide a waste-minimizing alternative to traditional chemical oxidation or reduction steps. rsc.org

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Catalytic Oxidation | Use of green oxidants (e.g., O2), reduced waste | Green Chemistry innoget.com |

| Photo-organocatalysis | Mild reaction conditions, high efficiency | Photocatalysis rsc.org |

| One-Pot Reactions | Increased efficiency, reduced purification steps | Process Chemistry acs.org |

| Electrosynthesis | Minimized reagent waste, sustainable | Green Electrochemistry rsc.org |

Exploration of Diverse Chemical Transformations and Derivatization Opportunities

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a vast array of chemical transformations. While fundamental reactions of benzaldehydes are well-known, their application to 3-Chloro-4-(dodecyloxy)benzaldehyde is largely unexplored. wikipedia.orgwiserpub.com

Future work should systematically investigate the reactivity of its carbonyl group. This includes classic condensation reactions like the Knoevenagel and Aldol condensations to form new C-C bonds, creating more complex molecular architectures. researchgate.netresearchgate.net Reductive amination would provide a straightforward route to a variety of secondary and tertiary amines, which are valuable in medicinal chemistry and materials science. wiserpub.comnih.gov

Furthermore, modern C-H functionalization techniques could be applied to directly modify the aromatic ring, leveraging the existing chloro and alkoxy substituents to direct the reaction to specific positions. researchgate.netnih.gov The inherent reactivity of the aldehyde can also be harnessed in photo-induced transformations, potentially leading to novel heterocyclic structures. mdpi.com Such derivatization would generate a library of novel compounds with diverse functionalities, stemming from a single, versatile precursor.

Advanced Material Science Applications Beyond Liquid Crystals

The potential of this compound as a monomer or functional component in materials science is significantly underdeveloped. Its structure is highly conducive to the creation of novel polymers and functional materials.

An exciting avenue is the incorporation of this molecule into polymer backbones. Benzaldehyde (B42025) derivatives can be copolymerized with other monomers, such as phthalaldehyde, to create polymers that are designed to degrade under specific triggers, like the presence of acid. acs.org The long dodecyloxy chain imparts amphiphilic character, suggesting its use in creating benzaldehyde-functionalized polymer vesicles or "polymersomes". nih.govacs.orgresearchgate.net These reactive nanostructures could be used for targeted delivery or as nanoreactors.

Additionally, the aldehyde group can be used to functionalize polymer surfaces or to create self-healing hydrogels through reversible Schiff base linkages. researchgate.net The molecule's aromatic core and potential for derivatization also make it a candidate for the development of chemical sensors, where its interaction with specific analytes could lead to a detectable optical or electronic signal. researchgate.netresearchgate.net

Integration into Supramolecular Assemblies and Self-Assembled Systems

The amphiphilic nature of this compound—a polar aromatic head and a long nonpolar tail—makes it an ideal candidate for studying self-assembly phenomena. nih.gov In aqueous or polar media, these molecules could spontaneously organize into higher-order structures such as micelles, vesicles, or lamellae. rsc.org

Future research should focus on characterizing these self-assembled systems. The interplay of hydrogen bonding involving the aldehyde's oxygen atom, π-π stacking of the aromatic rings, and van der Waals forces from the alkyl chains would govern the morphology of the resulting aggregates. nih.govresearchgate.netias.ac.in The presence of the chlorine atom could introduce halogen bonding as an additional directional interaction, offering a subtle yet powerful tool for controlling the supramolecular architecture. nih.gov

By conjugating this molecule with other functional units, such as carbohydrates or fluorescent dyes, researchers could create complex, "smart" glycostructures or sensor assemblies that respond to external stimuli. rsc.org These systems could find applications in areas ranging from nanotechnology to biomimetic materials.

Synergistic Approaches Combining Experimental and Computational Research

To accelerate the exploration of this compound's potential, a synergistic approach combining experimental work with computational modeling is essential. purdue.edu Density Functional Theory (DFT) and other computational methods can provide profound insights into the molecule's properties and reactivity. mdpi.com

Computational studies can be employed to predict key characteristics before embarking on lengthy experimental work. This includes calculating electronic properties like the HOMO-LUMO energy gap to assess chemical stability and potential for non-linear optical (NLO) applications. mdpi.comresearchgate.net Molecular electrostatic potential surfaces (MESP) can identify reactive sites for electrophilic and nucleophilic attack, guiding synthetic derivatization. researchgate.net Furthermore, computational modeling can help elucidate the intermolecular forces that drive self-assembly, predicting the stability and structure of potential supramolecular aggregates. nih.govresearchgate.net This in silico screening and prediction can streamline experimental efforts, making the discovery of new materials and applications more efficient and targeted.

| Computational Method | Predicted Property / Application | Benefit |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guides synthesis, predicts stability mdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic spectra, NLO properties | Screens for optical materials researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing | Understands supramolecular assembly nih.gov |

| Molecular Dynamics (MD) | Self-assembly behavior, aggregate morphology | Predicts nanoscale structures |

Q & A

Q. What statistical methods reconcile contradictory data in catalytic reaction yields?

- Methodological Answer : Apply Design of Experiments (DoE) to identify confounding variables (e.g., catalyst loading vs. temperature). Use ANOVA to assess significance (p < 0.05) and response surface methodology (RSM) to optimize conditions. Replicate high-variance experiments with tighter control of parameters (e.g., inert atmosphere purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.